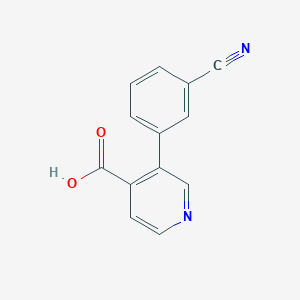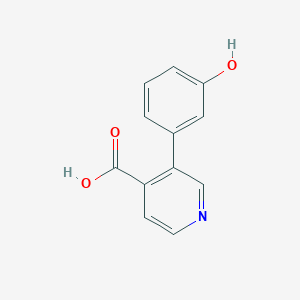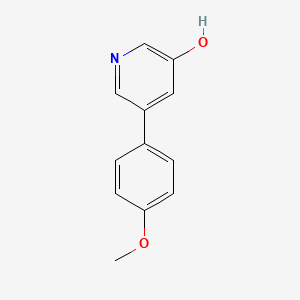
5-(4-Methoxyphenyl)pyridin-3-ol
Übersicht
Beschreibung
5-(4-Methoxyphenyl)pyridin-3-ol is a chemical compound with the empirical formula C6H7NO2 . It is a substituted pyridine with diverse functional groups and is an important structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of this compound involves a ring cleavage methodology reaction. This method allows for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring, which is a simple six-membered heterocyclic scaffold. The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are based on the aldol-type reaction between 3-formyl (aza)indole and β-aminoacrylate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be influenced by the introduction of various functional groups into the pyridine scaffold .Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
5-(4-Methoxyphenyl)pyridin-3-ol and its derivatives have shown potential in insecticidal applications. For example, a study found that some pyridine derivatives exhibit strong aphidicidal activities, indicating their potential as effective insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Corrosion Inhibition
This compound also demonstrates applications in the field of corrosion inhibition. A research study explored the corrosion inhibition performance of thiazole-based pyridine derivatives on mild steel, showing significant efficiency in protecting steel surfaces against corrosion (Chaitra, Mohana, & Tandon, 2016).
Structural and Conformational Analysis
Structural and conformational analysis of this compound derivatives has been an area of interest, providing insights into molecular interactions and polymorphism. This includes studies on the selectivity profiles and conformational polymorphism of related compounds (Nassimbeni, Ramon, & Taljaard, 2009).
Antimicrobial Activity
These compounds have been evaluated for their antimicrobial properties as well. Research has been conducted on the synthesis and characterization of related pyridine derivatives, highlighting their potential in antimicrobial applications (Dangar, Borkhataria, & Shah, 2014).
Fluorescent Probes and Sensors
The application of this compound in the development of fluorescent probes and sensors has been explored. One such study developed a small molecular weight fluorescent probe based on the pyridine-pyridone skeleton for detecting Zn2+, demonstrating the compound's utility in biochemical sensing (Hagimori, Mizuyama, Yamaguchi, Saji, & Tominaga, 2011).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
5-(4-Methoxyphenyl)pyridin-3-ol, also known as Gaboxadol or THIP, primarily targets the GABA system . It interacts with the GABA receptors, particularly the α4β3δ GABA A receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
Gaboxadol acts on the GABA system in a unique way, different from benzodiazepines and other sedatives . It is a supra-maximal agonist at α4β3δ GABA A receptors, a low-potency agonist at α1β3γ2, and a partial agonist at α4β3γ . Its affinity for this α4-containing subtype of the GABA A receptor is 10× greater than other non-α4 containing subtypes .
Biochemical Pathways
Gaboxadol’s action affects the GABAergic neurotransmission pathway . By acting as an agonist at specific GABA A receptors, it enhances the inhibitory effects of GABA in the central nervous system. This can lead to increased deep sleep, as reported by Lundbeck and Merck .
Result of Action
The primary result of Gaboxadol’s action is an increase in deep sleep . This is due to its unique interaction with the GABA system, enhancing inhibitory neurotransmission and promoting sleep. Development of gaboxadol was stopped due to concerns regarding safety and efficacy .
Biochemische Analyse
Biochemical Properties
5-(4-Methoxyphenyl)pyridin-3-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with metabotropic glutamate receptor subtype 7 (mGluR7), acting as a negative allosteric modulator . This interaction can influence the receptor’s activity, leading to changes in neurotransmitter release and synaptic transmission. Additionally, this compound may interact with other biomolecules, such as transporters and binding proteins, affecting their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving mGluR7 . This compound can modulate gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been reported to affect the activity of rostral ventromedial medulla (RVM) cells, which play a role in pain modulation . These effects highlight the potential of this compound in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. As a negative allosteric modulator of mGluR7, it binds to the receptor and induces conformational changes that inhibit its activity . This inhibition can lead to decreased neurotransmitter release and altered synaptic transmission. Additionally, this compound may influence enzyme activity, either by inhibiting or activating specific enzymes, thereby affecting metabolic pathways and gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable, with a half-life of about 1 hour in circulation . Over time, it may undergo degradation, leading to changes in its activity and interactions with biomolecules. Long-term studies in vitro and in vivo have revealed that this compound can modulate cognitive functions and social interactions without causing significant adverse effects on the central nervous system .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to modulate pain responses and cognitive functions without causing significant side effects . At higher doses, it may lead to adverse effects, such as impaired cognitive performance and reduced social interactions . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. One study revealed that the compound undergoes methylation during metabolism, forming a methylated derivative through the action of N-methyltransferase . This metabolic transformation can affect the compound’s activity and interactions with other biomolecules, potentially altering its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. This compound is distributed into the brain after systemic administration, indicating its ability to cross the blood-brain barrier . It may interact with transporters and binding proteins that facilitate its localization and accumulation in specific tissues. These interactions can influence the compound’s activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12-4-2-9(3-5-12)10-6-11(14)8-13-7-10/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEIJQZBPSMOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682619 | |
| Record name | 5-(4-Methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258609-27-6 | |
| Record name | 5-(4-Methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




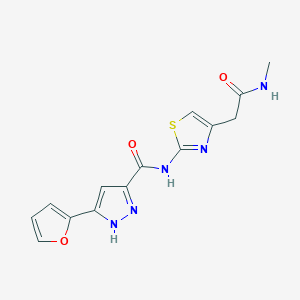
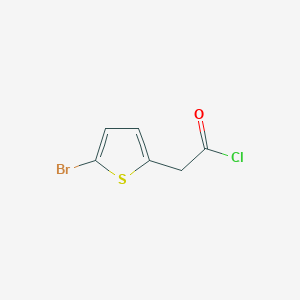
![ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3226763.png)
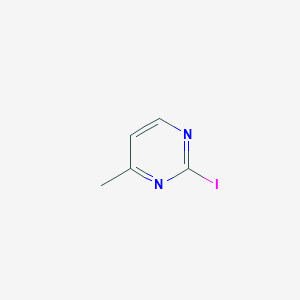

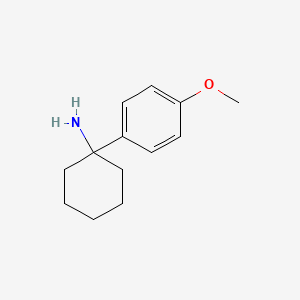

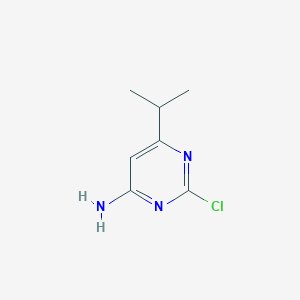
![5,5'-Bis(4-chlorophenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3226816.png)

